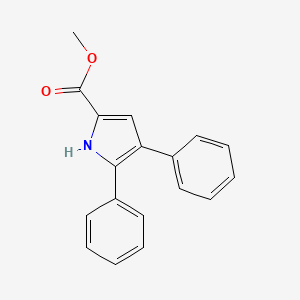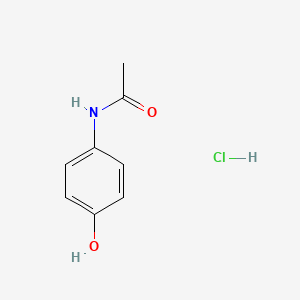![molecular formula C16H14N4O6 B14479309 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid CAS No. 65299-31-2](/img/structure/B14479309.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid is an organic compound with a complex structure that includes a biphenyl core and nitroso groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid typically involves multiple steps. One common method includes the reaction of biphenyl derivatives with nitroso compounds under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitroso groups to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-(4,4’-Biphenyldiyl)diacetic acid: This compound shares a similar biphenyl core but lacks the nitroso groups, resulting in different chemical properties and reactivity.
2,2’-[4,4’-Biphenyldiylbis(oxy)]diacetic acid: Another related compound with an oxy linkage instead of nitroso groups, leading to distinct applications and behavior.
Uniqueness
The presence of nitroso groups in 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(nitrosoazanediyl)]diacetic acid makes it unique compared to its analogs. These groups confer specific reactivity and potential biological activity that are not observed in similar compounds without nitroso functionalities.
Properties
CAS No. |
65299-31-2 |
|---|---|
Molecular Formula |
C16H14N4O6 |
Molecular Weight |
358.31 g/mol |
IUPAC Name |
2-[4-[4-[carboxymethyl(nitroso)amino]phenyl]-N-nitrosoanilino]acetic acid |
InChI |
InChI=1S/C16H14N4O6/c21-15(22)9-19(17-25)13-5-1-11(2-6-13)12-3-7-14(8-4-12)20(18-26)10-16(23)24/h1-8H,9-10H2,(H,21,22)(H,23,24) |
InChI Key |
DCEAEGSFMRMBDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(CC(=O)O)N=O)N(CC(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


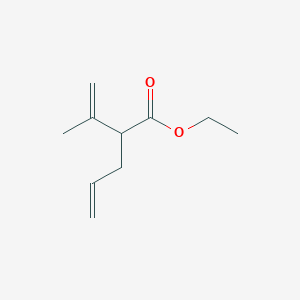
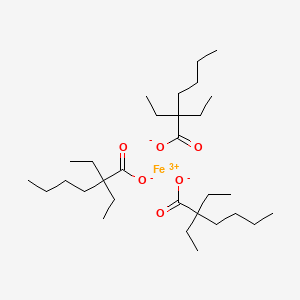
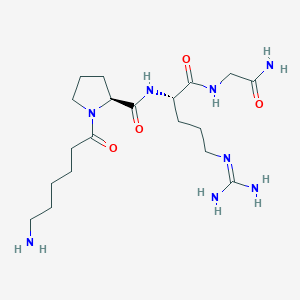
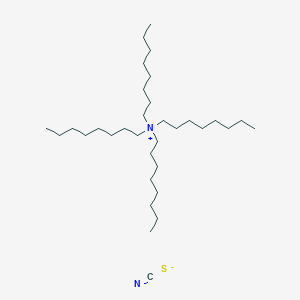
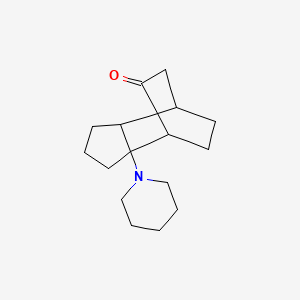
![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)

![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)
